molecular formula C12H14FNO2 B11758281 [Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid

[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid

Cat. No.: B11758281
M. Wt: 223.24 g/mol
InChI Key: UJBZUQLXMVLNLW-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid is a fluorinated small molecule featuring a cyclopropylamine core linked to a 2-fluorobenzyl group and an acetic acid moiety. The compound’s ortho-fluorine substitution likely influences steric and electronic characteristics, impacting solubility, metabolic stability, and biological interactions .

Properties

IUPAC Name

2-[cyclopropyl-[(2-fluorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-9(11)7-14(8-12(15)16)10-5-6-10/h1-4,10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBZUQLXMVLNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the 2-Fluoro-Benzyl Group: The 2-fluoro-benzyl group can be attached via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a nucleophile.

    Formation of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic Acid (CAS 1183443-45-9)
  • Structure : Fluorine at the meta position (3-fluoro) on the benzyl ring.
  • Molecular Weight : 223.25 g/mol .
  • Lower symmetry may reduce melting point relative to the ortho isomer.
[Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic Acid (CAS 1251036-55-1)
  • Structure : Fluorine at the para position (4-fluoro).
  • Molecular Weight : ~223 g/mol (estimated).
  • Key Differences :
    • Para-substitution maximizes electronic effects (e.g., increased electron-withdrawing character) without steric interference.
    • Likely higher metabolic stability due to reduced enzymatic recognition compared to ortho/meta isomers .

Halogenated Derivatives

[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic Acid (CAS 1179665-66-7)
  • Structure : Combines 2-fluoro and 6-chloro substituents on the benzyl ring.
  • Molecular Weight : 257.69 g/mol .
  • Key Differences :
    • Chlorine addition increases lipophilicity (logP) by ~0.5–1.0 units, enhancing membrane permeability.
    • Dual halogenation may improve binding affinity to halogen-bonding receptors but could introduce toxicity risks .

Functional Group Modifications

[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic Acid (CAS 1184646-60-3)
  • Structure : Nitro group at the meta position.
  • Molecular Weight : ~250 g/mol (estimated).
  • Higher reactivity may reduce in vivo stability compared to fluoro analogs .
[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic Acid (CAS 1181666-25-0)
  • Structure : Methoxy group at the para position.
  • Molecular Weight : ~237 g/mol (estimated).
  • Key Differences :
    • Methoxy group enhances solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity.
    • Electron-donating effects could decrease metabolic oxidation rates .

Data Table: Key Properties of Analogs

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Key Property Differences vs. Target Compound
[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid 1183443-45-9 3-fluoro 223.25 Lower steric hindrance, reduced symmetry
[Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic acid 1251036-55-1 4-fluoro ~223 Enhanced electron withdrawal, higher stability
[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid 1179665-66-7 2-fluoro, 6-chloro 257.69 Increased lipophilicity, potential toxicity
[Cyclopropyl-(3-nitro-benzyl)-amino]-acetic acid 1184646-60-3 3-nitro ~250 Higher reactivity, lower metabolic stability
[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid 1181666-25-0 4-methoxy ~237 Improved solubility, reduced CNS activity

Research Findings and Implications

  • Metabolic Stability : Fluorine at the ortho position may reduce cytochrome P450-mediated oxidation compared to para-substituted analogs, as seen in related fluorinated pharmaceuticals .

Biological Activity

Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid is an organic compound notable for its unique structural characteristics, including a cyclopropyl group and a fluorine-substituted benzene moiety. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular diseases and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 223.24 g/mol

The presence of the fluorine atom enhances the compound's binding affinity to specific biological targets, potentially improving its pharmacological properties compared to non-fluorinated analogs.

The biological activity of Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid is primarily mediated through its interaction with soluble guanylyl cyclase (sGC), an enzyme involved in the nitric oxide signaling pathway. This compound activates sGC in a nitric oxide-independent manner, leading to increased levels of cyclic guanosine monophosphate (cGMP). The elevation of cGMP results in vasodilation and relaxation of smooth muscle cells within blood vessels, indicating potential therapeutic implications for treating cardiovascular conditions.

Cardiovascular Effects

Research indicates that Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid can induce vasodilation, making it a candidate for treating hypertension and other cardiovascular disorders. The activation of sGC contributes to enhanced blood flow and reduced vascular resistance.

Neuropharmacological Potential

The compound's structural similarities to other psychoactive agents suggest possible interactions with serotonin receptors, particularly the 5-HT2C_2C receptor. Preliminary studies on related compounds have shown that modifications on the cyclopropyl structure can enhance selectivity and potency at these receptors, indicating that Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid may also possess neuropharmacological activity .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid, providing insights into its potential applications:

  • Study on 5-HT2C_2C Receptor Agonists : A series of N-substituted 2-phenylcyclopropylmethylamines demonstrated significant selectivity for the 5-HT2C_2C receptor, with some compounds exhibiting EC50_{50} values as low as 23 nM. These findings suggest that structural modifications can lead to enhanced receptor selectivity, which may be applicable to Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid .
  • Inhibition of Acetylcholinesterase (AChE) : Although not directly tested on Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid, related compounds have shown promise as AChE inhibitors, which are crucial in treating Alzheimer's disease. This suggests potential avenues for further investigation into the neuroprotective effects of this compound .

Comparative Analysis with Similar Compounds

The following table summarizes key features of Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acid compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Cyclopropyl-(2-fluoro-benzyl)-amino-acetic acidC12_{12}H12_{12}F1_{1}N1_{1}O2_{2}Contains a cyclopropyl group and a fluorobenzene moiety
Cyclopropyl-(2-chloro-benzyl)-amino-acetic acidC12_{12}H12_{12}Cl1_{1}N1_{1}O2_{2}Contains a cyclopropyl group and a chlorobenzene moiety
[(2-Fluoro-benzyl)-methyl-amino]-acetic acidC10_{10}H12_{12}F1_{1}N1_{1}O2_{2}Lacks the cyclopropyl group but contains a fluorobenzene moiety

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